molecular formula C10H13NO2 B7976132 3-Methyl-2-(oxetan-3-yloxy)aniline

3-Methyl-2-(oxetan-3-yloxy)aniline

Cat. No.: B7976132
M. Wt: 179.22 g/mol
InChI Key: VPWSRHDUYBYSLM-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxetan-3-yloxy)aniline is an aniline derivative featuring a methyl group at the 3-position and an oxetane-3-yloxy substituent at the 2-position of the aromatic ring. Its molecular formula is C10H13NO2 (molecular weight: 179.22 g/mol). The oxetane ring confers unique steric and electronic properties, while the methyl group enhances lipophilicity compared to non-methylated analogs. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging its amine group for further functionalization .

Properties

IUPAC Name

3-methyl-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-9(11)10(7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWSRHDUYBYSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(oxetan-3-yloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the aniline moiety.

    Reduction: Open-chain alcohols from the oxetane ring.

    Substitution: Various substituted aniline or oxetane derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-2-(oxetan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to the unique properties of the oxetane ring, which can enhance the stability and bioavailability of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(oxetan-3-yloxy)aniline largely depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its aniline and oxetane moieties. The oxetane ring can undergo ring-opening reactions, which can be crucial in the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key structural analogs differ in substituent type, position, and N-functionalization (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Reference
3-Methyl-2-(oxetan-3-yloxy)aniline C10H13NO2 179.22 3-methyl, 2-oxetan-3-yloxy ~1.5†
4-(Oxetan-3-yloxy)aniline C9H11NO2 165.19 4-oxetan-3-yloxy (para position) 0.9
2-[(Oxetan-3-yloxy)methyl]aniline (S9) C10H13NO2 179.22 Oxetan-3-yloxymethyl at 2-position ~1.2
N-Methyl-2-[(oxetan-3-yloxy)methyl]aniline (1o) C11H15NO2 193.24 N-methyl, oxetan-3-yloxymethyl ~1.8
N-Benzyl-5-fluoro-2-[(oxetan-3-yloxy)methyl]aniline (1x) C17H18FNO2 299.33 N-benzyl, 5-fluoro, oxetan-3-yloxymethyl ~2.3

Table 1 : Structural and physicochemical comparison of analogs.
*logP values estimated via XLogP3 ; †Calculated using similar analogs.

Key Observations:

The para-substituted analog exhibits lower logP (0.9 vs. ~1.5), suggesting better aqueous solubility . In compound 1x, fluorine at the 5-position introduces electron-withdrawing effects, which may stabilize the aromatic ring and alter reaction pathways in electrophilic substitutions .

N-Substituent Effects :

  • N-Methylation (1o) increases logP by ~0.6 compared to the parent compound S9, enhancing membrane permeability but reducing solubility. N-Benzyl derivatives (e.g., 1x) further elevate hydrophobicity (logP ~2.3), making them suitable for lipophilic drug scaffolds .

Oxetane vs. Oxetan-3-yloxymethyl :

  • The oxetane ring in this compound directly bonds to the aromatic ring, whereas S9 features a methylene spacer (oxetan-3-yloxymethyl). This spacer may increase conformational flexibility, affecting binding interactions in catalytic systems .

Biological Activity

3-Methyl-2-(oxetan-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C10H13NO2\text{C}_10\text{H}_{13}\text{N}\text{O}_2

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various compounds related to this compound against multiple human cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative activity against ovarian and breast cancer cells. The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating a promising potential for further development as anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4dA2780 (Ovarian)4.47
5cMCF-7 (Breast)52.8
5gA2780/RCIS (Cisplatin Resistant)20.0

The mechanism by which this compound exerts its biological effects may involve interactions with tubulin, disrupting microtubule dynamics essential for cell division. This interaction could lead to cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .

Study on Tubulin Inhibition

In a study focused on oxazinonaphthalene derivatives, it was found that certain analogs inhibited tubulin polymerization in a dose-dependent manner. This suggests that compounds similar to this compound may also exhibit similar tubulin inhibition properties, making them candidates for further exploration as microtubule-targeting agents .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of related compounds to the colchicine-binding site of tubulin. The results indicated that these compounds could effectively mimic known antitubulin drugs, providing insights into their potential as therapeutic agents against cancer .

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